![molecular formula C21H30O5 B602619 Cortisol-9,11,12,12-d4 CAS No. 73565-87-4](/img/structure/B602619.png)
Cortisol-9,11,12,12-d4
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Overview
Description
Hydrocortisone-d4 is a deuterated form of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. It is used as an internal standard for the quantification of hydrocortisone in various analytical applications, particularly in mass spectrometry .
Mechanism of Action
Target of Action
Cortisol-9,11,12,12-d4, also known as Hydrocortisone-D4, is the deuterated form of the glucocorticoid, cortisol . The primary targets of this compound are the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR) . These receptors are involved in a wide range of physiological processes, including immune response, metabolism, and stress response .
Mode of Action
This compound interacts with its targets, the MR and GR, by binding to these receptors with an approximately 6- to 10-fold greater affinity for MR . This binding triggers a cascade of events leading to the transcription of target genes and the production of proteins that mediate the effects of cortisol .
Biochemical Pathways
The action of this compound affects several biochemical pathways. One of the key pathways is the hypothalamic-pituitary-adrenal axis (HPA) stress response . In this pathway, cortisol production is increased during periods of stress, making it a major effector molecule .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to the wide range of physiological processes it influences. For instance, it plays a crucial role in the body’s response to stress, influencing mood, and behavior . It also has significant effects on metabolism, immune response, and inflammation .
Biochemical Analysis
Biochemical Properties
Cortisol-9,11,12,12-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, cortisol stimulates many copper enzymes (often to 50% of their total potential), including lysyl oxidase, an enzyme that cross-links collagen and elastin .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, cortisol production is increased during periods of stress, and it is a major effector molecule in the hypothalamic-pituitary-adrenal axis (HPA) stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an agonist at the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR), with an approximately 6- to 10-fold greater affinity for MR .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it plays a role in the synthesis of new glucose molecules in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
Hydrocortisone-d4 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the hydrocortisone molecule. The synthetic route typically starts with hydrocortisone, which undergoes deuterium exchange reactions to replace specific hydrogen atoms with deuterium . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process . Industrial production methods for hydrocortisone-d4 are similar to those used for other deuterated compounds, involving large-scale deuterium exchange reactions under controlled conditions .
Chemical Reactions Analysis
Hydrocortisone-d4 undergoes various chemical reactions similar to those of hydrocortisone. These reactions include:
Substitution: Hydrocortisone-d4 can undergo substitution reactions where functional groups on the molecule are replaced with other groups.
The major products formed from these reactions are deuterated analogs of the corresponding hydrocortisone derivatives, such as cortisone-d4 and tetrahydrocortisone-d4 .
Scientific Research Applications
Metabolic Studies
Cortisol-9,11,12,12-d4 is extensively used in metabolic studies to trace cortisol dynamics within biological systems. Its incorporation of deuterium allows researchers to differentiate it from endogenous cortisol during metabolic tracking.
- Study on Cortisol Release from Adipose Tissue : A study utilized this compound to investigate the release of cortisol from subcutaneous adipose tissue via 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). The infusion of deuterated cortisol enabled quantification of cortisol release rates and provided insights into local glucocorticoid signaling in obesity .
- Postprandial Cortisol Dynamics : Another research focused on the postprandial rise in plasma cortisol levels in men, employing the infusion of 9,11,12,12-d4-cortisol. This study highlighted the role of cortisol in metabolic responses to food intake and its regulation by 11β-HSD1 .
Clinical Applications
This compound serves as an internal standard in clinical diagnostics for various endocrine disorders.
- Congenital Adrenal Hyperplasia Screening : This compound is utilized in LC-MS/MS assays for newborn screening to detect congenital adrenal hyperplasia (CAH). Its stable isotope nature allows for accurate quantification of cortisol levels in blood samples .
- Cushing’s Syndrome and Other Disorders : It is also applied in diagnosing conditions like Cushing’s syndrome and Addison’s disease by quantifying serum or plasma cortisol levels, providing critical information for patient management .
Non-Invasive Biomarker Research
Recent advancements have explored the use of this compound in non-invasive stress assessment through eccrine sweat analysis.
- HPLC-MS/MS Method Development : Researchers developed a sensitive method using this deuterated compound as an internal standard for quantifying cortisol in human sweat. This approach offers a non-invasive alternative for monitoring stress-related disorders and evaluating physiological responses to stress .
Pharmacokinetic Studies
This compound is instrumental in pharmacokinetic studies that evaluate the metabolism and clearance of glucocorticoids.
- In Vivo Analysis : In vivo studies have employed this isotopically labeled compound to understand how cortisol metabolism changes under different physiological conditions such as critical illness. These studies help elucidate the mechanisms behind hypercortisolism observed in critically ill patients .
Data Summary Table
Comparison with Similar Compounds
Hydrocortisone-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:
Cortisone-d4: A deuterated form of cortisone, used as an internal standard for cortisone quantification.
Tetrahydrocortisone-d4: A reduced form of hydrocortisone-d4, used in studies of hydrocortisone metabolism.
Prednisone-d4: A deuterated form of prednisone, used in similar analytical applications.
These compounds share similar chemical properties but differ in their specific applications and the positions of deuterium labeling.
Biological Activity
Cortisol-9,11,12,12-d4 (D4-cortisol) is a deuterated form of cortisol that has gained attention in research due to its potential applications in studying glucocorticoid metabolism and its biological effects. This article explores the biological activity of D4-cortisol, focusing on its metabolic pathways, physiological roles, and implications for health and disease.
Overview of Cortisol and Its Metabolism
Cortisol is a steroid hormone produced by the adrenal cortex, playing a crucial role in various physiological processes including metabolism, immune response regulation, and stress response. The metabolism of cortisol involves several enzymes, notably the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which interconvert cortisol and cortisone. There are two isoforms: 11β-HSD1, which activates cortisone to cortisol, and 11β-HSD2, which inactivates cortisol to cortisone .
Biological Activity of D4-Cortisol
D4-cortisol serves as a stable isotope tracer in metabolic studies. Its unique structure allows researchers to track cortisol metabolism and interconversion without the confounding effects of endogenous cortisol. The biological activity of D4-cortisol has been investigated in various contexts:
1. Enzymatic Activity and Metabolic Pathways
Studies have demonstrated that D4-cortisol can be used to measure the activity of 11β-HSD enzymes in vivo. For example:
- Splanchnic Metabolism : Research indicated that D4-cortisol is metabolized in the splanchnic circulation, primarily by the liver. In one study involving healthy subjects, infusion of D4-cortisol showed significant conversion to D3-cortisol via 11β-HSD1 activity .
- Adipose Tissue Dynamics : Another study highlighted the release of D4-cortisol from subcutaneous adipose tissue, suggesting that increased 11β-HSD1 expression in obesity enhances local glucocorticoid signaling .
2. Clinical Implications
D4-cortisol has been utilized in clinical research to understand conditions such as obesity and diabetes:
- Obesity Studies : A randomized crossover study assessed the effects of obesity on cortisol metabolism using D4-cortisol. Results showed increased clearance rates of D4-cortisol in obese individuals compared to lean counterparts, indicating altered glucocorticoid metabolism associated with obesity .
- Insulin Sensitivity : The interaction between insulin sensitivity and cortisol metabolism was also examined using D4-cortisol as a tracer. Findings suggested that insulin influences the enzymatic activity of 11β-HSD1, affecting cortisol regeneration during hyperinsulinemic conditions .
Case Study 1: Cortisol Dynamics During Stress
In a controlled environment simulating stress conditions, researchers infused D4-cortisol in participants to monitor its conversion rates under stress-induced scenarios. The results indicated an upregulation of 11β-HSD1 activity during stress, leading to increased levels of active cortisol from cortisone .
Case Study 2: Fertility Treatments
A prospective cohort study involving women undergoing fertility treatments measured intrafollicular concentrations of cortisol and cortisone at various stages. The study found that elevated levels of cortisol were associated with increased biological activity during ovulation phases, highlighting the role of glucocorticoids in reproductive health .
Data Tables
The following table summarizes key findings from studies involving D4-cortisol:
Properties
CAS No. |
73565-87-4 |
---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(8R,9R,10R,13R,17R)-8,9-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16?,18+,19+,20-,21+/m1/s1/i14D,18D |
InChI Key |
JYGXADMDTFJGBT-SSWZDPBISA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Isomeric SMILES |
[2H][C@]12CCC3=CC(=O)CC[C@@]3([C@@]1(C(C[C@@]4(C2CC[C@@]4(C(=O)CO)O)C)O)[2H])C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
73565-87-4 (unlabelled) |
Synonyms |
11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-D4, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-d4 (9,11,12,12-d4), 17-Hydroxycorticosterone-9,11,12,12-d4, 17-Hydroxycorticosterone-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-d4 (9,11,12,12-d4), Cortisol-9,11,12,12-d4, Deuterated cortisol, Deuterated hydrocortisone, Kendall′s compound F (9,11,12,12-d4), Reichstein′s substance M (9,11,12,12-d4) |
tag |
Cortisone Impurities |
Origin of Product |
United States |
Q1: Why is Cortisol-9,11,12,12-d4 used in the analysis of cortisol?
A: this compound is a deuterated form of cortisol, meaning it has four hydrogen atoms replaced with deuterium atoms. This modification does not significantly alter its chemical behavior but makes it distinguishable from cortisol in mass spectrometry analysis. Therefore, it is used as an internal standard in analytical techniques like LC-MS/MS [, ]. Internal standards are crucial for accurate quantification as they correct for variations in sample preparation and instrument response.
Q2: How does the use of this compound improve the accuracy of cortisol measurements in complex matrices like sweat and urine?
A: Both sweat and urine contain numerous compounds that can interfere with the accurate detection and quantification of cortisol. By adding a known amount of this compound to the sample before analysis, researchers can account for any loss of cortisol during sample preparation or variation in ionization efficiency during mass spectrometry. This is because this compound will exhibit similar behavior to cortisol throughout the analytical process, allowing for a more accurate determination of the true cortisol concentration in the sample [, ].
- Li, J. et al. Quantification of cortisol in human eccrine sweat by liquid chromatography - tandem mass spectrometry. Biomed. Chromatogr. 30, 1295–1301 (2016).
- Soldin, O. P., Vieira-Brock, P., & Samuels, M. A simple liquid chromatography-tandem mass spectrometry method for urinary free cortisol analysis: suitable for routine purpose. Clin. Chem. Lab. Med. 48, 1433–1437 (2010).
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